molecular formula C7H9NO2 B13607796 1-(4,5-Dimethyloxazol-2-yl)ethanone

1-(4,5-Dimethyloxazol-2-yl)ethanone

Cat. No.: B13607796
M. Wt: 139.15 g/mol
InChI Key: WUNJDCUSAPTSRH-UHFFFAOYSA-N
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Description

1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyl-1,3-oxazole, is a heterocyclic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be achieved through several routes:

    Laboratory Synthesis:

Chemical Reactions Analysis

1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

  • Nucleophilic Substitution

      Reagents and Conditions: The nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles under mild conditions.

      Products: Substitution reactions typically yield derivatives with modified functional groups on the oxazole ring.

  • Condensation Reactions

      Reagents and Conditions: The carbonyl group in the acetyl moiety can participate in condensation reactions with nucleophiles like amines or alcohols.

      Products: These reactions result in the formation of imines or esters, depending on the nucleophile used.

Scientific Research Applications

1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one has several scientific research applications:

  • Medicinal Chemistry

      Antimicrobial Agents: Oxazole derivatives, including 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.

      Anticancer Research: Some oxazole derivatives are being investigated for their anticancer properties, making this compound a valuable lead in drug discovery.

  • Industrial Applications

      Chemical Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application, but generally, the compound can interfere with metabolic processes in microorganisms or cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be compared with other oxazole derivatives:

  • Similar Compounds

      2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one: This compound has a similar structure but with a chlorine atom, which may alter its reactivity and applications.

      5-acetyl-2,4-dimethyl-1,3-oxazole: Another closely related compound with similar properties and applications.

  • Uniqueness: : The presence of the acetyl group in 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one provides unique reactivity, making it suitable for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-oxazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNJDCUSAPTSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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